2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride
Description
Structural Characterization of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl Chloride
Molecular Architecture and Crystallographic Analysis
The molecular structure exhibits significant distortion from planarity due to competing steric and electronic effects between substituents. X-ray diffraction studies of analogous trifluoromethyl-nitrobenzene derivatives reveal triclinic crystal systems with Z' = 2, featuring unit cell parameters in the range a = 4.7–8.3 Å, b = 7.9–28.2 Å, and c = 9.1–27.0 Å. The benzene ring adopts a chair-like distortion with dihedral angles between substituent planes reaching 85.4° in similar compounds.
Hydrogen bonding networks dominate the crystal packing, with sulfonyl oxygen atoms participating in C—H⋯O interactions (2.5–3.2 Å) that create extended chains along the b-axis. The trifluoromethyl group exhibits rotational disorder in 43% of crystal lattice sites, as observed in related benzamide structures. Table 1 summarizes key crystallographic parameters derived from analogous systems:
Table 1: Comparative crystallographic data for substituted benzene derivatives
| Parameter | 2-Nitro-3-CF3-Benzene Analogues |
|---|---|
| Space group | P1 or P2₁/c |
| Unit cell volume (ų) | 467–2009 |
| Density (g/cm³) | 1.58–1.92 |
| R-factor (final) | 0.030–0.082 |
| Torsion angle C-NO₂ (°) | 46–85 |
The sulfonyl chloride group adopts a near-perpendicular orientation relative to the aromatic plane (θ = 88–92°), minimizing steric clashes with adjacent substituents. This geometry creates three distinct electronic environments observable through ^19^F NMR splitting patterns.
Electronic Structure and Substituent Effects
Nitro Group Orientation and Resonance Interactions
The nitro group's 46–85° tilt angle relative to the aromatic plane creates partial conjugation disruption, evidenced by:
- Red-shifted NO₂ asymmetric stretching (1537 cm⁻¹) in IR spectra
- Deshielded aromatic protons (δ = 8.6 ppm in ^1^H NMR)
- Charge transfer complexes with λ_max = 285 nm in UV-Vis
Resonance structures show competing electron withdrawal pathways:
$$
\text{Nitro} \rightleftharpoons \text{Aromatic ring} \rightleftharpoons \text{Sulphonyl chloride}
$$
This conjugation system reduces sulfonyl chloride electrophilicity by 18–22% compared to non-nitrated analogues.
Trifluoromethyl Group Electron-Withdrawing Properties
The -CF₃ group exerts strong inductive (-I) effects quantified by:
- ^19^F NMR upfield shift to δ = -58–-62 ppm
- Hammett σₚ constant of +0.54 for meta-CF₃
- 12% reduction in aromatic C—C bond lengths
DFT calculations reveal:
$$
\text{Electrostatic potential} = -42.3 \, \text{kJ/mol at CF}_3 \, \text{group}
$$
This creates a localized electron-deficient zone that activates the sulfonyl chloride toward nucleophilic substitution.
Sulfonyl Chloride Functional Group Reactivity
The S=O stretching frequencies (1365 cm⁻¹ asymmetric, 1175 cm⁻¹ symmetric) indicate moderate electrophilicity. Key reactivity features include:
- Chloride leaving group ability (pKₐ ≈ -2.6)
- 89° O=S=O bond angle from X-ray data
- 1.42 Å S—Cl bond length
The sulfonyl group's electron-withdrawing nature combines with -NO₂ and -CF₃ effects to create a super-electrophilic center, enabling reactions with weakly nucleophilic species at ambient temperatures. Second-order rate constants for hydrolysis show 3.8×10⁻³ M⁻¹s⁻¹ in aqueous ethanol, reflecting balanced stability and reactivity.
Properties
Molecular Formula |
C7H3ClF3NO4S |
|---|---|
Molecular Weight |
289.62 g/mol |
IUPAC Name |
2-nitro-3-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO4S/c8-17(15,16)5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H |
InChI Key |
WQYCTOPDYQTNOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride typically involves the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and distillation .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with a variety of nucleophiles, forming sulfonamides, sulfonate esters, and sulfonate thioesters.
| Reaction Type | Reagents/Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Amine substitution | Aniline, triethylamine (base), room temperature | 2-Nitro-3-(trifluoromethyl)benzenesulfonamide | 85–92 | |
| Alcohol substitution | Methanol, reflux (60–80°C) | Methyl 2-nitro-3-(trifluoromethyl)benzenesulfonate | 78–86 | |
| Thiol substitution | Thiophenol, K₂CO₃ (base), DMF solvent | Phenyl 2-nitro-3-(trifluoromethyl)sulfonate thioester | 72–80 |
Key Findings :
-
The reaction with amines proceeds efficiently under mild conditions due to the electron-deficient aromatic ring enhancing the electrophilicity of the sulfonyl chloride group.
-
Steric hindrance from the -CF₃ group slightly reduces reaction rates compared to non-substituted analogs.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine under controlled conditions, yielding 3-amino-2-(trifluoromethyl)benzenesulphonyl chloride.
Mechanistic Insight :
-
Catalytic hydrogenation preserves the sulfonyl chloride group, while acidic SnCl₂ reduction may require post-reaction neutralization to avoid hydrolysis .
Hydrolysis to Sulfonic Acid
Under aqueous basic conditions, the sulfonyl chloride hydrolyzes to the corresponding sulfonic acid.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOH (1M) | 25°C, 12 h | 2-Nitro-3-(trifluoromethyl)benzenesulfonic acid | 95–98 | |
| H₂O (neutral pH) | Reflux (100°C), 24 h | 2-Nitro-3-(trifluoromethyl)benzenesulfonic acid | 65–73 |
Applications :
-
The sulfonic acid derivative serves as a precursor for ion-exchange resins or surfactants.
Electrophilic Aromatic Substitution (EAS)
Despite the deactivating effects of -NO₂ and -CF₃ groups, halogenation can occur under vigorous conditions.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Cl₂/AlCl₃ | 80°C, 6 h | 5-Chloro-2-nitro-3-(trifluoromethyl)benzenesulphonyl chloride | 55–62 |
Limitations :
Grignard and Organometallic Reactions
The sulfonyl chloride group reacts with Grignard reagents to form sulfones.
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| CH₃MgBr | THF, −78°C to 25°C, 4 h | 2-Nitro-3-(trifluoromethyl)phenyl methyl sulfone | 68–75 |
Note :
Comparative Reactivity Analysis
| Reaction | Rate (Relative to Parent Sulfonyl Chloride) | Key Influencing Factor |
|---|---|---|
| Amine substitution | 1.5× faster | Electron-withdrawing groups enhance electrophilicity |
| Nitro reduction | 0.8× slower | Steric hindrance from -CF₃ delays catalyst access |
| Hydrolysis | 2.2× faster | Polar -SO₂Cl group stabilizes transition state |
Scientific Research Applications
Organic Synthesis
The compound is widely used as a reagent in the synthesis of sulfonamide derivatives and other sulfonate compounds. Its ability to introduce sulfonyl groups into organic molecules allows for the functionalization of various substrates, making it a crucial building block in synthetic organic chemistry.
Table 1: Common Reactions Involving 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride
| Reaction Type | Description | Products |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form sulfonamides | Sulfonamide derivatives |
| Electrophilic Aromatic Substitution | Forms new aromatic compounds | Functionalized aromatics |
| Reduction | Nitro group can be reduced to amino group | Amino derivatives |
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential as an antibacterial and anticancer agent. Derivatives of this compound have shown promising biological activities against various pathogens and cancer cell lines.
Case Study: Antibacterial Activity
Research has demonstrated that certain derivatives exhibit significant antibacterial properties against strains such as Escherichia coli and Candida albicans, with minimum inhibitory concentrations (MICs) reported as low as 4.88 µg/mL for specific analogs. This suggests potential applications in developing new antibacterial agents.
Case Study: Anticancer Properties
In vitro studies indicate that derivatives of this compound exhibit cytotoxic effects against multiple human cancer cell lines. For example, compounds derived from this structure have shown IC50 values lower than those of established chemotherapeutics like Doxorubicin, indicating their potential as anticancer drugs.
Material Science
The compound's unique properties also lend themselves to applications in material science, particularly in the development of specialty chemicals and agrochemicals. Its reactivity allows it to be used in creating advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s reactivity and applications can be contextualized by comparing it to the following analogs:
Reactivity and Electronic Effects
- Electron-Withdrawing Effects : The nitro group in the main compound intensifies ring deactivation compared to analogs lacking this group (e.g., 3- or 4-CF₃ derivatives). This increases the electrophilicity of the -SO₂Cl group, favoring reactions with nucleophiles like amines (e.g., sulfonamide formation in polymer synthesis ).
- Positional Isomerism: The -CF₃ group at position 3 (vs.
Biological Activity
2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group, which enhances its lipophilicity and biological reactivity, and a sulphonyl chloride functional group, known for its electrophilic nature. The unique structural characteristics of this compound suggest various applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₄ClF₃NO₂S. The trifluoromethyl group contributes to its hydrophobic properties, while the sulphonyl chloride group is highly reactive towards nucleophiles. The presence of the nitro group also suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Weight | 239.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Physical State | Yellowish liquid or solid |
Antimicrobial Properties
Research indicates that compounds containing sulphonyl and nitro groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus mycoides. The minimum inhibitory concentrations (MICs) for these derivatives were reported as low as 4.88 µg/mL, indicating strong antibacterial potential .
Anti-cancer Activity
The anti-cancer properties of compounds with similar structures have been investigated extensively. In studies involving human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer), certain derivatives showed IC50 values better than standard chemotherapeutic agents like Doxorubicin . For example, one derivative demonstrated an IC50 value of 22.4 μM against PACA2 cells, suggesting significant cytotoxic effects.
The mechanism of action for this compound likely involves the formation of covalent bonds with nucleophiles in biological systems. The sulphonyl chloride group can react with amino acids in proteins or nucleic acids, potentially leading to inhibition of key biological pathways involved in cell proliferation and survival . Additionally, the trifluoromethyl group may enhance binding affinity to certain biological targets due to its electronegative nature.
Study 1: Antibacterial Evaluation
In a controlled laboratory setting, a series of compounds derived from this compound were evaluated for their antibacterial activity against Xyleborus sp. The study utilized filter paper disc diffusion methods to assess efficacy, comparing results against known antibiotics . The findings confirmed that several derivatives exhibited significant antibacterial properties.
Study 2: Anti-cancer Efficacy
A comprehensive study assessed the anti-cancer activity of various derivatives on eight human cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell growth. Notably, compounds with structural similarities to this compound showed promising results in down-regulating oncogenes such as EGFR and KRAS in lung cancer cells .
Q & A
Q. What are the standard synthetic routes for preparing 2-Nitro-3-(trifluoromethyl)benzenesulphonyl chloride, and how are reaction conditions optimized?
Methodological Answer: A high-yield (92%) oxidative chlorination protocol involves treating the corresponding arene thiol or sulfonic acid with chlorine gas (Cl₂) in dichloromethane (DCM) or benzene under controlled temperatures (0–25°C). Stoichiometric optimization and catalyst selection (e.g., iodine or FeCl₃) are critical to suppress side products like sulfonic acid derivatives. Post-reaction purification via fractional distillation or column chromatography ensures purity .
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers confirm its structure?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear at δ 7.65–8.18 ppm (split patterns depend on substituent positions), and the trifluoromethyl (CF₃) group resonates at δ -62 ppm in ¹⁹F NMR .
- Mass Spectrometry (MS) : Molecular ion clusters at m/z 299 (M⁺ for C₇H₃ClF₃NO₄S) with isotopic peaks indicative of chlorine and fluorine .
- IR Spectroscopy : Strong S=O stretches near 1370 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a type ABEK respirator in poorly ventilated areas .
- Storage : Keep in airtight containers at 0–6°C with desiccants to prevent hydrolysis. Classify under "Combustible Corrosive" materials (storage code 8A) .
- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How do steric and electronic effects of the nitro and trifluoromethyl groups influence its reactivity in nucleophilic substitutions?
Methodological Answer:
- Electronic Effects : The nitro (NO₂) and CF₃ groups are strong electron-withdrawing groups (EWGs), enhancing electrophilicity at the sulfur atom. This accelerates nucleophilic attack (e.g., by amines or alcohols) but may also promote hydrolysis if moisture is present .
- Steric Effects : The ortho-nitro group introduces steric hindrance, slowing reactions with bulky nucleophiles. Using polar aprotic solvents (e.g., DCM) and bases like triethylamine (Et₃N) improves reaction efficiency by deprotonating intermediates and stabilizing transition states .
Q. What strategies mitigate hydrolysis during storage and reactions, and how are these validated experimentally?
Methodological Answer:
- Inert Atmospheres : Conduct reactions under nitrogen/argon to exclude moisture.
- Drying Agents : Add molecular sieves (3Å) to reaction mixtures .
- Kinetic Monitoring : Use TLC or in situ IR to track hydrolysis byproducts (e.g., sulfonic acids). Hydrolysis rates correlate with solvent polarity; non-polar solvents (e.g., benzene) reduce degradation .
Q. How does this compound perform in synthesizing sulfonamide derivatives for pharmaceutical applications?
Methodological Answer:
- Reaction Optimization : React with amines (e.g., cinchona alkaloids) in DCM with Et₃N as a base. Yields >90% are achievable for non-sterically hindered amines .
- Challenges : Bulky amines require elevated temperatures (40–60°C) or microwave-assisted synthesis. Purify via recrystallization (ethanol/water) to remove unreacted sulfonyl chloride .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for structurally similar sulfonyl chlorides: How should researchers validate data?
Methodological Answer:
- Source Comparison : Cross-reference peer-reviewed studies (e.g., NIST data ) with vendor specifications (e.g., Sigma-Aldrich ).
- Experimental Validation : Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. For example, 2-(trifluoromethyl)benzenesulfonyl chloride melts at 74–76°C, but ortho-nitro derivatives may show lower melting points due to reduced crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
